1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)-

Beschreibung

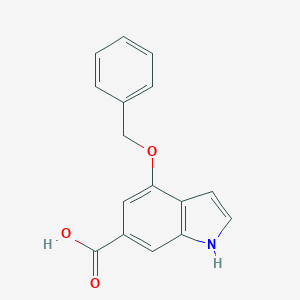

1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- is an indole derivative characterized by a carboxylic acid group at the 6th position and a phenylmethoxy (benzyloxy) substituent at the 4th position of the indole ring. The molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 275.28 g/mol. For instance, indole carboxylic acid derivatives are frequently utilized in drug development, such as Nintedanib, a tyrosine kinase inhibitor derived from 1H-Indole-6-carboxylic acid . The phenylmethoxy group may enhance lipophilicity and influence binding interactions in biological systems, as seen in other indole-based HDAC inhibitors .

Eigenschaften

IUPAC Name |

4-phenylmethoxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)12-8-14-13(6-7-17-14)15(9-12)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJBCPBCXZSTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Formation of Phenacylamine :

-

Reduction and Oxidation :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | HCl/ethanol, reflux | 65–75 | |

| Nitro reduction | H₂ (1 atm), 10% Pd-C, ethanol | 85–90 | |

| Oxidation to COOH | KMnO₄, H₂SO₄, 80°C | 70–80 |

Grignard Cyclization of Nitrobenzoic Acid Derivatives

A method inspired by the synthesis of 7-chloro-1H-indole-6-carboxylic acid can be modified to introduce the phenylmethoxy group.

Procedure

-

Starting Material Preparation :

-

Synthesize 4-benzyloxy-2-chloro-3-nitrobenzoic acid via nitration of 4-benzyloxy-2-chlorobenzoic acid.

-

-

Cyclization with Vinylmagnesium Bromide :

Key Data :

Microflow Synthesis for Controlled Functionalization

Nagoya University’s microflow synthesis addresses challenges in indole functionalization by minimizing dimerization.

Application to Target Compound

-

Indole Core Formation :

-

Demethylation and Carboxylation :

Key Advantages :

Mitsunobu Reaction for Etherification

Post-synthetic modification of 4-hydroxyindole-6-carboxylic acid offers a flexible route.

Steps

-

Synthesis of 4-Hydroxyindole-6-carboxylic Acid :

-

Benzyloxy Group Introduction :

Optimized Conditions :

| Reagent | Amount (equiv.) | Solvent | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | 1.2 | THF | 88 |

| DIAD | 1.5 | THF | 88 |

| PPh₃ | 1.5 | THF | 88 |

Recent advances in C–H activation enable direct introduction of the phenylmethoxy group.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- has been explored for its antiviral properties, particularly against Hepatitis C Virus (HCV). A notable patent describes the synthesis of indole derivatives that include this compound, indicating its potential use in pharmaceutical compositions aimed at treating viral infections .

Antiviral Activity

- Mechanism : The compound acts through inhibition of viral replication pathways, making it a candidate for further development as an antiviral agent.

- Case Study : A study outlined in US20080261944A1 demonstrates the efficacy of indole derivatives in inhibiting HCV, showcasing a promising avenue for therapeutic intervention .

Beyond antiviral properties, indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer effects. The structure of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- suggests potential interactions with biological pathways involved in these conditions.

Anticancer Potential

Research indicates that compounds with indole scaffolds can modulate signaling pathways related to cancer cell proliferation and apoptosis. The presence of the carboxylic acid group may enhance interactions with biological targets .

Research Findings

A variety of studies have documented the applications of indole derivatives in drug development:

| Study Reference | Application Area | Key Findings |

|---|---|---|

| US20080261944A1 | Antiviral | Indole derivatives exhibit inhibitory effects on HCV replication. |

| WO2023049953A1 | Anticancer | Indole compounds showed promise in targeting cancer cell pathways. |

Wirkmechanismus

The mechanism of action of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Lipophilicity

- The 4-(phenylmethoxy) group in the target compound likely increases lipophilicity compared to simpler substituents like methoxy (e.g., 7-methoxy derivative) or halogens (e.g., 6-fluoro). This could enhance membrane permeability but reduce aqueous solubility .

- Carboxylic acid position : The 6-COOH group (as in Nintedanib) is critical for hydrogen bonding in drug-receptor interactions, whereas 5-COOH derivatives (e.g., Mag-indo-1) are tailored for metal ion chelation in dyes .

Research Findings and Implications

Drug Development : Indole-6-carboxylic acid derivatives are privileged structures in medicinal chemistry. The addition of a phenylmethoxy group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in HDAC inhibitors and kinase-targeting drugs .

The 6-COOH group is a key pharmacophore in Nintedanib, suggesting its indispensability in maintaining therapeutic efficacy .

Limitations and Gaps :

- Specific data (e.g., melting point, solubility) for 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- are absent in the provided evidence, necessitating further experimental characterization.

- Comparative pharmacokinetic studies with analogs like 7-methoxy or 6-fluoro derivatives are needed to evaluate bioavailability and toxicity.

Biologische Aktivität

1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- (CAS No. 105265-24-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- features an indole ring system with a carboxylic acid and a phenylmethoxy substituent. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 105265-24-5 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-Indole-6-carboxylic acid derivatives. Notably, compounds containing indole structures have demonstrated effectiveness against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. For example, in a study involving breast cancer MDA-MB-231 cells, treatment with related indole compounds resulted in increased caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It exhibits activity against several bacterial strains and fungi:

- In Vitro Studies : In one study, the compound showed significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL. The inhibition zones were measured using agar diffusion methods, demonstrating effective antimicrobial action .

Other Therapeutic Effects

Additional research indicates potential anti-inflammatory and antioxidant properties:

- Anti-inflammatory Activity : The indole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in reducing inflammation .

- Antioxidant Activity : The presence of the indole ring is associated with scavenging free radicals, which can mitigate oxidative stress in biological systems.

Study on Anticancer Effects

A study published in ACS Omega focused on the synthesis and evaluation of various indole derivatives for their anticancer activities. Among these, certain derivatives showed promising results against multiple cancer types, including lung and breast cancers. The most effective compounds induced significant apoptosis and cell cycle arrest at low micromolar concentrations .

Antimicrobial Evaluation

Research conducted on the antimicrobial efficacy of 1H-Indole-6-carboxylic acid derivatives demonstrated that specific substitutions enhanced their effectiveness against resistant bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antimicrobial activity .

Q & A

Basic: What are the established synthetic routes for 1H-Indole-6-carboxylic acid derivatives, and how can purity be optimized?

The synthesis of indole-carboxylic acid derivatives typically involves condensation reactions or functional group modifications. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate yields crystalline derivatives after purification via recrystallization (DMF/acetic acid) . To optimize purity:

- Use high-purity starting materials (>97.0% by HPLC, as per reagent standards) .

- Employ column chromatography or preparative HPLC for intermediates.

- Monitor reaction progress with TLC or LC-MS to minimize by-products.

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR (1H/13C): Assign peaks using DEPT and HSQC to confirm indole backbone and substituents (e.g., phenylmethoxy at position 4) .

- FT-IR: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- HPLC with UV/Vis detection: Quantify purity using C18 columns and acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

Basic: What are common impurities in synthesized batches, and how are they addressed?

Impurities often arise from:

- Incomplete substitution: Residual hydroxyl groups at position 4 due to inefficient phenylmethoxy introduction. Mitigate via excess benzyl bromide in the presence of a base (e.g., K₂CO₃) .

- Oxidation by-products: Carboxylic acid derivatives may form dimers under acidic conditions. Use inert atmospheres (N₂/Ar) during synthesis .

- Metal residues: Trace catalysts (e.g., Pd from coupling reactions) require chelation with EDTA or filtration through Celite® .

Advanced: How can reaction conditions be optimized to improve yield of 4-(phenylmethoxy)-substituted indoles?

Advanced strategies include:

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 3–5 hours for traditional reflux) while maintaining >90% yield .

- Catalytic systems: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups at position 4 .

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, improving reaction homogeneity .

Advanced: How can structural contradictions (e.g., conflicting bioactivity data) be resolved?

Contradictions may arise from:

- Stereochemical variations: Use chiral HPLC to isolate enantiomers and test biological activity separately .

- Polymorphism: Perform X-ray crystallography (using SHELX ) to identify crystal forms affecting solubility and bioactivity.

- Assay interference: Confirm fluorescence-based bioactivity (e.g., calcium sensing with Indo-1 derivatives) via control experiments with Ca²⁺-free buffers .

Advanced: What computational methods support the design of indole-carboxylic acid derivatives for biological applications?

- Molecular docking: Predict binding affinities to targets (e.g., LHRH receptors) using AutoDock Vina with PDB structures .

- DFT calculations: Optimize geometries (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with antioxidant or receptor-binding activity .

- MD simulations: Model membrane interactions (e.g., with POPC/POPG bilayers) to study cellular uptake .

Advanced: How can crystallographic data resolve ambiguities in substituent positioning?

- Single-crystal X-ray diffraction (SHELX): Refine structures to <0.01 Å resolution, confirming phenylmethoxy orientation at position 4 and hydrogen-bonding networks .

- Twinned data handling: Use SHELXL’s TWIN/BASF commands to refine structures from twinned crystals .

- Synchrotron radiation: Enhances data quality for low-symmetry space groups (e.g., P2₁/c) .

Advanced: What strategies validate the compound’s role in polymer or material science applications?

- Thermogravimetric analysis (TGA): Assess thermal stability (>250°C for polymer compatibility) .

- Solubility screening: Test in aprotic solvents (e.g., DMF, THF) for potential use as a monomer in polyamide or polyester synthesis .

- Surface functionalization: Graft onto nanoparticles via carboxyl-NHS ester chemistry for biosensor applications .

Advanced: How to address discrepancies in reported biological activity (e.g., cytotoxicity vs. therapeutic efficacy)?

- Dose-response profiling: Use IC50/EC50 curves to distinguish cytotoxic vs. therapeutic ranges .

- Metabolite analysis: Identify active metabolites (e.g., glucuronide derivatives) via LC-MS/MS in cell lysates .

- Pathway analysis: Combine RNA-seq and proteomics to map signaling pathways affected by the compound .

Advanced: What safety protocols are critical for handling this compound in vivo/in vitro?

- Acute toxicity mitigation: Follow CLP regulations (Category 4 for oral/dermal/inhalation toxicity) .

- PPE: Use nitrile gloves, lab coats, and fume hoods for powder handling .

- Waste disposal: Neutralize acidic waste with bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.